molecular formula C32H34FN3O2 B4295156 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4295156
M. Wt: 511.6 g/mol
InChI Key: FHPJMZABFZSRJI-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a fluoro-substituted benzamide, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its combination of structural features, including the cyclohexyl ring, fluoro-substituted benzamide, and indole moiety. This combination imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34FN3O2/c1-22-11-10-12-23(2)29(22)35-31(38)32(18-8-3-9-19-32)36(30(37)26-14-4-6-15-27(26)33)20-17-24-21-34-28-16-7-5-13-25(24)28/h4-7,10-16,21,34H,3,8-9,17-20H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPJMZABFZSRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CCC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 3
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 4
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 5
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

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